

In Vitro Effects of Isophysalin G on Cell Lines: A Technical Guide

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Compound of Interest

Compound Name: *Isophysalin G*

Cat. No.: *B12089377*

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Introduction

Physalins are a class of naturally occurring steroids, specifically withanolides, isolated from plants of the *Physalis* genus (Solanaceae family). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and notably, anticancer effects.^[1] **Isophysalin G**, a member of this family, has been identified as a cytotoxic agent, although research specifically focused on its in vitro effects and mechanisms of action is less extensive compared to other physalins such as A, B, and F. This technical guide provides a comprehensive overview of the current knowledge on the in vitro effects of **Isophysalin G** on various cell lines, drawing from direct studies where available and comparative data from closely related physalins to infer potential mechanisms.

Cytotoxic Activity of Isophysalin G and Related Physalins

Quantitative data on the cytotoxic effects of **Isophysalin G** is limited but available from comparative studies. The following table summarizes the available data for **Isophysalin G** and provides a comparative look at the more extensively studied physalins A, B, and F to offer a broader context of the potential potency of this class of compounds.

Compound	Cell Line(s)	IC50 Value(s)	Observed Effects	Reference(s)
Isophysalin G	DU-145 (Prostate Cancer), PANC-1 (Pancreatic Cancer)	Not specified, but showed cytotoxic effect	Cytotoxicity in cells with aberrant Hedgehog signaling	[1]
Isophysalin A	MDA-MB-231 (Breast Cancer)	351 μ M	Inhibition of cell viability	
MCF-7 (Breast Cancer)	355 μ M	Inhibition of cell viability		
Physalin A	A375-S2 (Melanoma) and others	Broad cytotoxic activities	Induction of apoptosis and autophagy	[1]
Physalin B	HCT116 (Colon Cancer)	1.35 μ M	Induction of apoptosis, inhibition of ubiquitin/proteasome pathway	
A375, A2058 (Melanoma)	< 4.6 μ g/ml	Induction of apoptosis via NOXA, caspase-3, and mitochondria-mediated pathways		
Physalin F	T-47D (Breast Cancer)	3.6 μ g/ml	Induction of apoptosis through activation of caspase-3 and c-myc pathways	

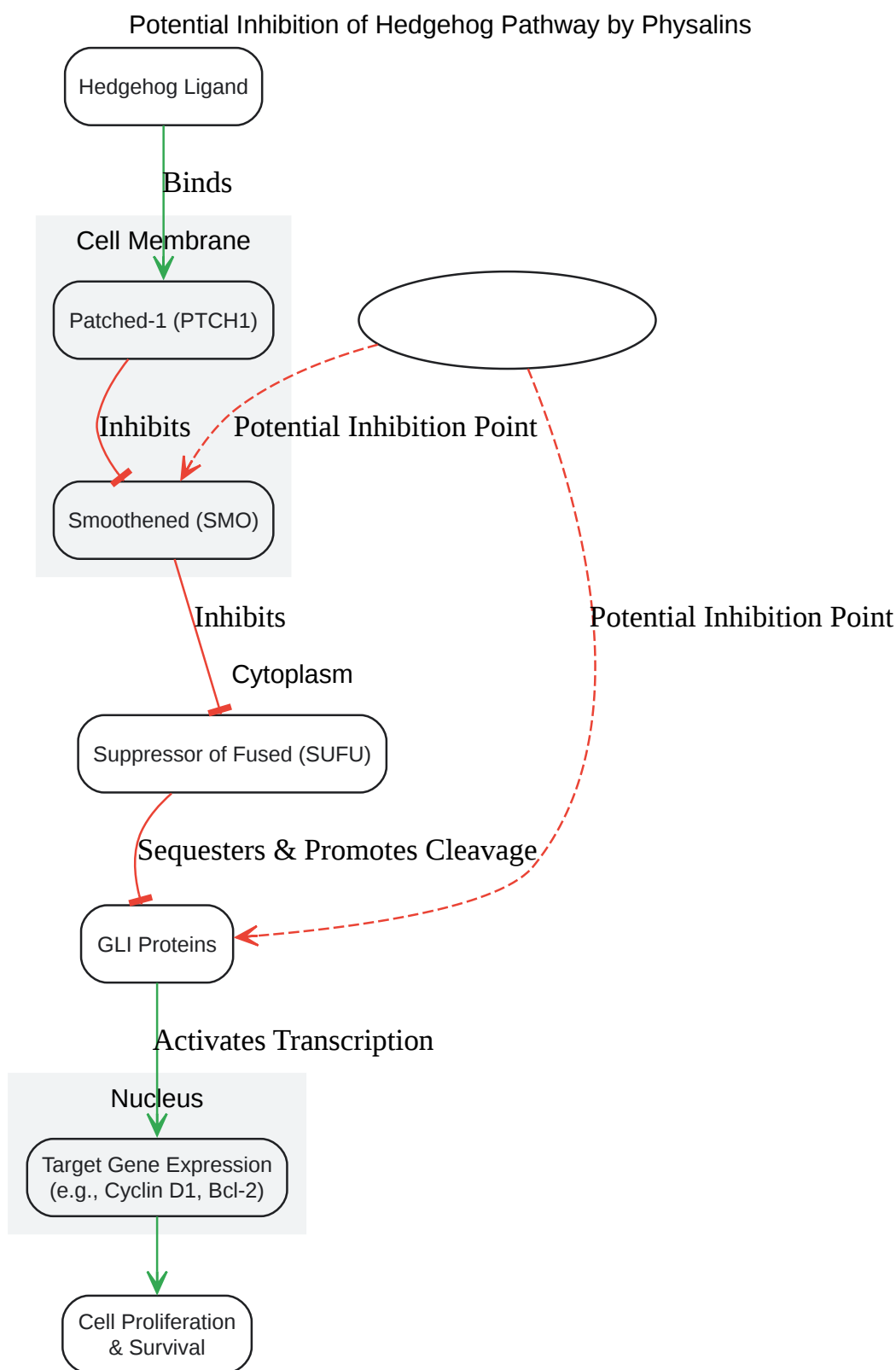
A498, ACHN, UO-31 (Renal Cancer)	Not specified	Inhibition of cell viability, induction of apoptosis through ROS- mediated mitochondrial pathway
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Signaling Pathways Implicated in Physalin Activity

While the specific signaling pathways modulated by **Isophysalin G** have not been fully elucidated, studies on closely related physalins provide valuable insights into potential mechanisms of action.

Hedgehog Signaling Pathway

A study identified **Isophysalin G** as having a cytotoxic effect on DU-145 and PANC-1 cancer cells, which are known to have aberrant Hedgehog signaling. This suggests that **Isophysalin G** may, like other physalins, interfere with this critical developmental pathway that is often dysregulated in cancer.

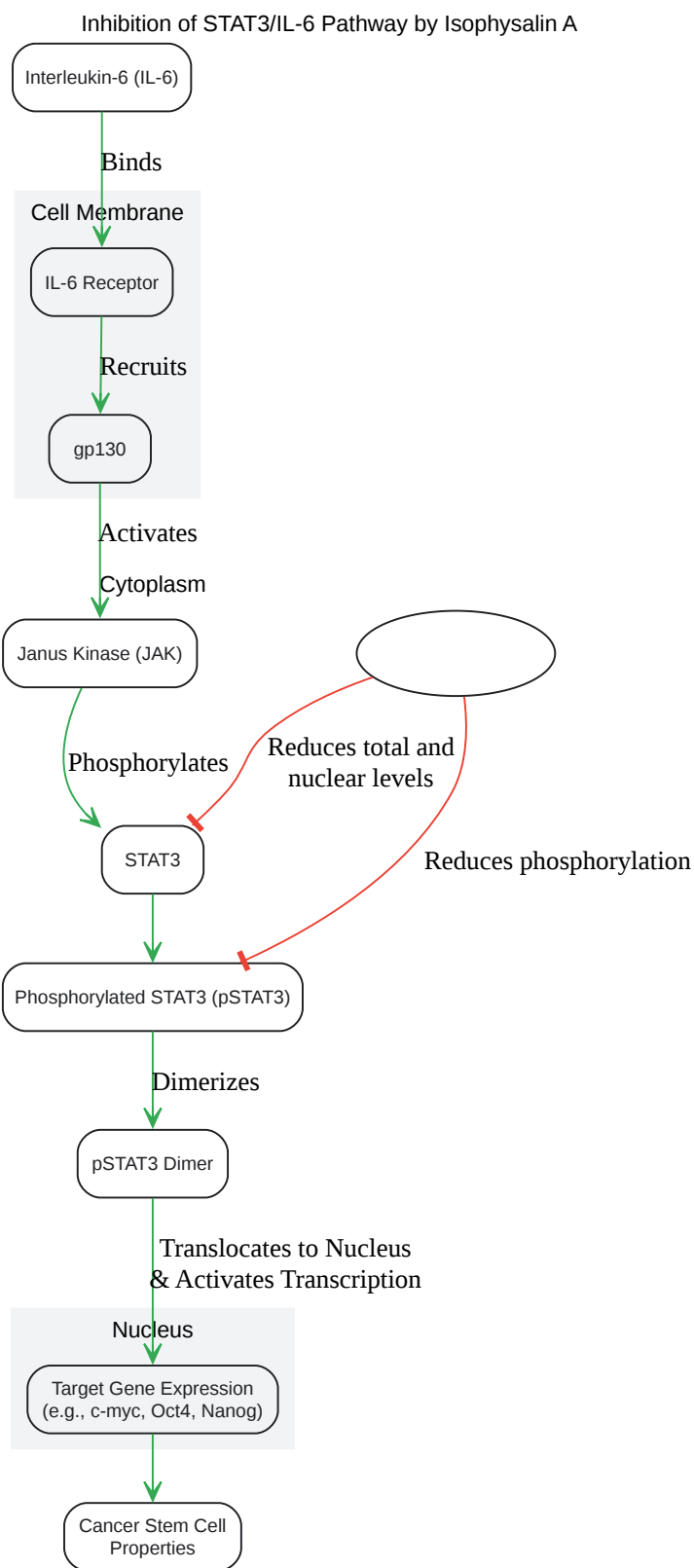


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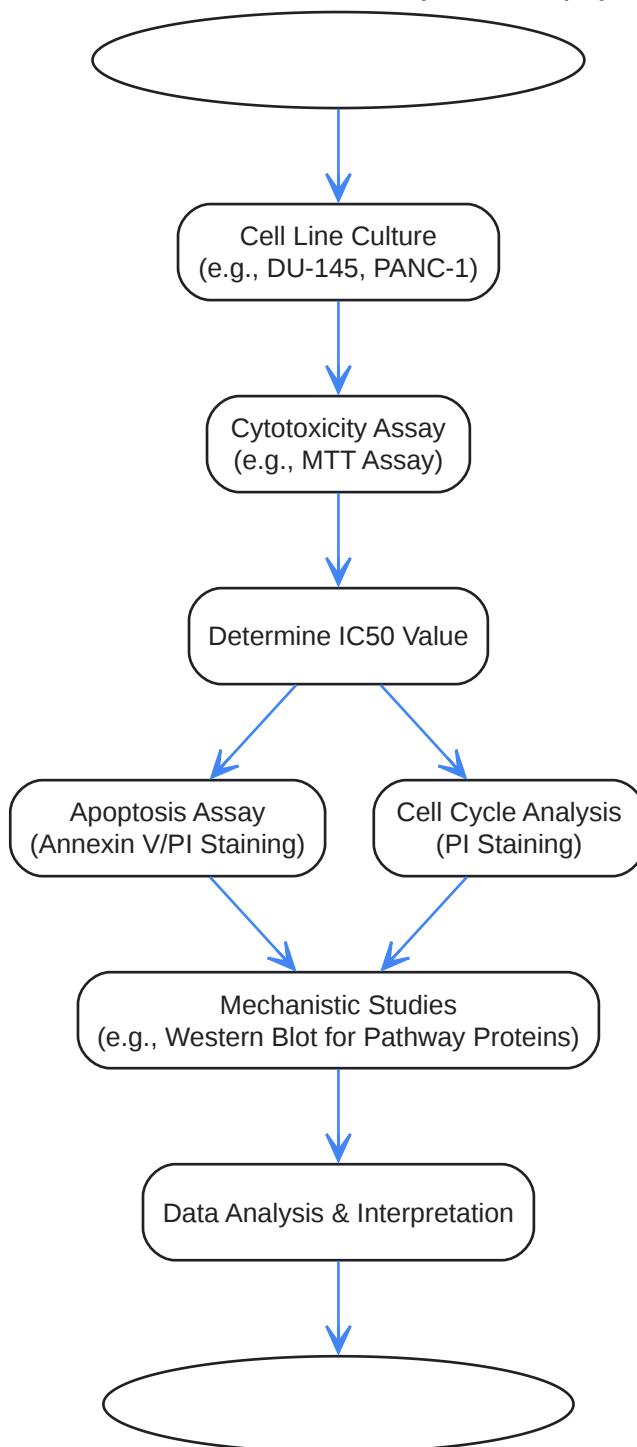
Potential Hedgehog Pathway Inhibition by **Isophysalin G**.

STAT3/IL-6 Signaling Pathway

Isophysalin A, which is structurally similar to **Isophysalin G**, has been shown to inhibit the STAT3/IL-6 signaling pathway in breast cancer stem cells. This pathway is crucial for cancer cell stemness, proliferation, and survival. It is plausible that **Isophysalin G** may exert its effects through a similar mechanism.



General Workflow for In Vitro Analysis of Isophysalin G

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References

- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
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